Myxopyroside

描述

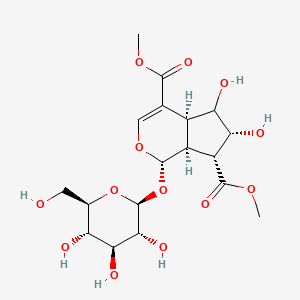

Myxopyroside is an iridoid glycoside identified in plants such as Aloysia triphylla (lemon verbena) and Myxopyrum smilacifolium . Its molecular formula is C₁₈H₂₅O₁₃, with a molecular weight of 449.13 g/mol . Structurally, it features a β-D-glucopyranosyl unit linked to an iridoid aglycone, as confirmed by HPLC-ESI-TOF-MS and NMR spectroscopy . This compound is taxonomically significant in the Oleaceae family, serving as a marker for the Myxopyreae tribe (e.g., Myxopyrum, Nyctanthes) . While its bioactivity remains understudied, related iridoids exhibit anti-inflammatory, neuroprotective, and hepatoprotective properties .

属性

分子式 |

C18H26O13 |

|---|---|

分子量 |

450.4 g/mol |

IUPAC 名称 |

dimethyl (1S,4aS,6R,7R,7aS)-5,6-dihydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4,7-dicarboxylate |

InChI |

InChI=1S/C18H26O13/c1-27-15(25)5-4-29-17(8-7(5)11(21)12(22)9(8)16(26)28-2)31-18-14(24)13(23)10(20)6(3-19)30-18/h4,6-14,17-24H,3H2,1-2H3/t6-,7-,8+,9-,10-,11?,12-,13+,14-,17+,18+/m1/s1 |

InChI 键 |

BSLDUMMCFUUGHA-GPVKUPEOSA-N |

手性 SMILES |

COC(=O)[C@@H]1[C@@H]2[C@H](C([C@@H]1O)O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |

规范 SMILES |

COC(=O)C1C2C(C(C1O)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |

产品来源 |

United States |

准备方法

The preparation of Myxopyroside involves extraction from the roots of Myxopyrum smilacifolium Blume. The general experimental procedures include the use of spectroscopic data analysis such as ESI-MS, 1D-, and 2D-NMR . detailed synthetic routes and industrial production methods are not extensively documented in the available literature.

化学反应分析

Myxopyroside undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Myxopyroside has been studied for its various scientific research applications, including:

作用机制

Myxopyroside exerts its effects by inhibiting inflammatory mediators such as TNF-α. This inhibition occurs through the binding of this compound to the receptor sites, thereby preventing the activation of intracellular signaling pathways that lead to the production of inflammatory mediators .

相似化合物的比较

Comparison with Structurally Similar Iridoid Glycosides

Structural and Taxonomic Comparisons

Myxopyroside belongs to the iridoid glycoside class, sharing core structural features with compounds like shanzhiside , gardoside , and theveside (Table 1). Key differences include:

- Molecular size : this compound (C₁₈H₂₅O₁₃) is larger than shanzhiside (C₁₆H₂₃O₁₁), gardoside (C₁₆H₂₁O₁₀), and theveside (C₁₆H₂₁O₁₁), influencing solubility and bioavailability .

- Taxonomic distribution: this compound is chemotaxonomically linked to the Myxopyreae tribe, whereas gardoside and theveside are prevalent in Lippia and Forsythia species .

Table 1: Structural Comparison of this compound with Similar Iridoids

| Compound | Molecular Formula | Molecular Weight (g/mol) | Plant Source | Taxonomic Tribe |

|---|---|---|---|---|

| This compound | C₁₈H₂₅O₁₃ | 449.13 | Myxopyrum smilacifolium | Myxopyreae |

| Shanzhiside | C₁₆H₂₃O₁₁ | 391.12 | Aloysia triphylla | Not specified |

| Gardoside | C₁₆H₂₁O₁₀ | 373.11 | Aloysia triphylla | Forsythieae |

| Theveside | C₁₆H₂₁O₁₁ | 389.11 | Aloysia triphylla | Not specified |

| Hydroxy-campsiside | C₂₅H₂₉O₁₂ | 521.17 | Lamiaceae species | Lamiales |

Pharmacological Activity and Binding Affinity

Key findings include:

- Binding energy : this compound has a docking score of -6.5 kcal/mol with COX-2, weaker than verbascoside (-16.4 kcal/mol) and arenarioside (-10.6 kcal/mol) .

- Mechanism : this compound forms hydrogen bonds with HIS 226 and VAL 228 residues in COX-2, while verbascoside interacts with ARG 216 and ASN 144 .

- Bioavailability : this compound shows low gastrointestinal absorption in pharmacokinetic studies, similar to arenarioside and verbascoside .

Table 2: Pharmacological Comparison

| Compound | Binding Energy (kcal/mol) | Key Interactions (COX-2) | Bioactivity Reported | GI Absorption |

|---|---|---|---|---|

| This compound | -6.5 | HIS 226, VAL 228 | Anti-inflammatory (potential) | Low |

| Verbascoside | -16.4 | ARG 216, ASN 144 | Antioxidant, anti-inflammatory | Low |

| Arenarioside | -10.6 | GLY 225, VAL 220 | Xanthine oxidase inhibition | Low |

| 3-Formylindole | -4.5 | Hydrophobic interactions | Antifungal | High |

Extraction Efficiency and Yield

Supercritical fluid extraction (SFE) studies reveal that this compound is less abundant than gardoside and theveside in lemon verbena (Figure 1):

- Gardoside : Dominates iridoid content (3,057–3,136 µg/g extract under optimal SFE conditions) .

- Theveside : Previously reported as the most abundant, but yields vary with extraction parameters .

- This compound : Consistently detected but at lower concentrations (9.4 µg/g extract in SFE condition 13) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。